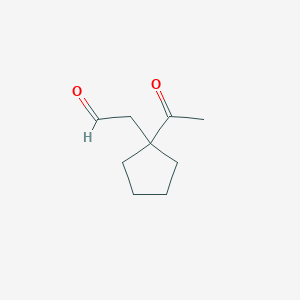
Cyclopentaneacetaldehyde, 1-acetyl-(9CI)
Description
1-Acetyl-β-carboline is a β-carboline alkaloid derivative with a fused indole-pyridine ring system and an acetyl substituent. It is biosynthesized via a Pictet-Spengler reaction in bacteria like Marinactinospora thermotolerans . This compound exhibits moderate antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values ranging from 32–128 µg/mL . Notably, it shows synergistic effects with β-lactam antibiotics like ampicillin and penicillin .
Properties
CAS No. |
152090-38-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-acetylcyclopentyl)acetaldehyde |
InChI |
InChI=1S/C9H14O2/c1-8(11)9(6-7-10)4-2-3-5-9/h7H,2-6H2,1H3 |
InChI Key |
JPVBYAFIEOXPOM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CC=O |
Canonical SMILES |
CC(=O)C1(CCCC1)CC=O |
Synonyms |
Cyclopentaneacetaldehyde, 1-acetyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols: One common method for preparing aldehydes, including Cyclopentaneacetaldehyde, 1-acetyl-(9CI), is the oxidation of primary alcohols.
Hydration of Alkynes: Another method involves the hydration of alkynes to form aldehydes.
Industrial Production Methods: Industrial production of Cyclopentaneacetaldehyde, 1-acetyl-(9CI) may involve large-scale oxidation processes using chromium-based reagents or other catalytic systems designed for high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cyclopentaneacetaldehyde, 1-acetyl-(9CI) can undergo oxidation reactions to form carboxylic acids.
Nucleophilic Addition: Aldehydes are known to undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Nucleophilic Addition: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Nucleophilic Addition: Secondary alcohols
Scientific Research Applications
Chemistry: Cyclopentaneacetaldehyde, 1-acetyl-(9CI) is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology and Medicine: Research into the biological activity of Cyclopentaneacetaldehyde, 1-acetyl-(9CI) is ongoing. It may serve as a model compound for studying the effects of aldehydes on biological systems and their potential therapeutic applications .
Industry: In the industrial sector, Cyclopentaneacetaldehyde, 1-acetyl-(9CI) can be used in the manufacture of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism by which Cyclopentaneacetaldehyde, 1-acetyl-(9CI) exerts its effects involves its reactivity as an aldehyde. Aldehydes are electrophilic and can react with nucleophiles, leading to the formation of various products. The carbonyl group in Cyclopentaneacetaldehyde, 1-acetyl-(9CI) can undergo nucleophilic addition, forming intermediates that can be further transformed into different functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-acetyl-β-carboline with other β-carboline derivatives and structurally related compounds.
Table 1: Structural and Functional Comparison
Key Findings:
Its activity against MRSA (which expresses PBP2a) suggests a novel mechanism . In contrast, dieckol and epigallocatechin gallate disrupt biofilm formation and enhance β-lactam permeability .
Synergistic Effects: 1-Acetyl-β-carboline reduces the MIC of ampicillin by 4–8-fold (FIC indices: 0.156–0.375) .
Indole-3-carbaldehyde lacks synergistic effects, likely due to its aldehyde group limiting target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


